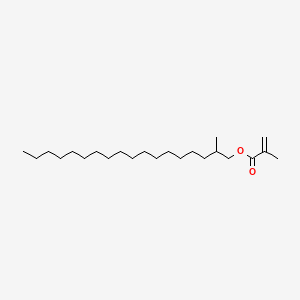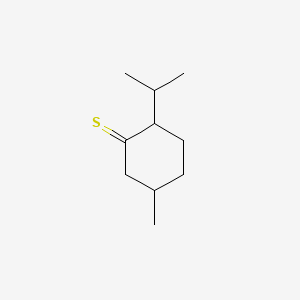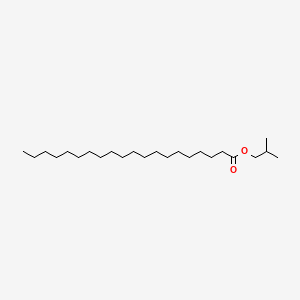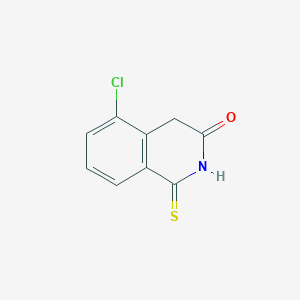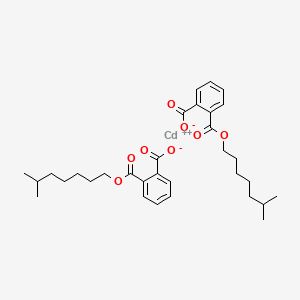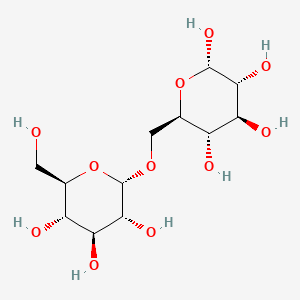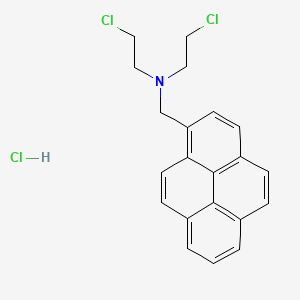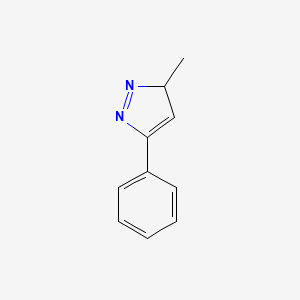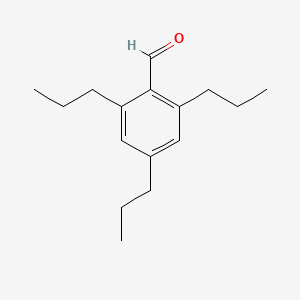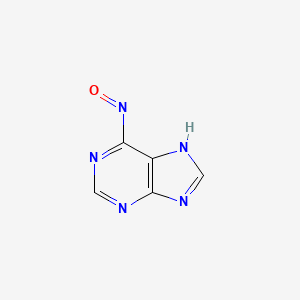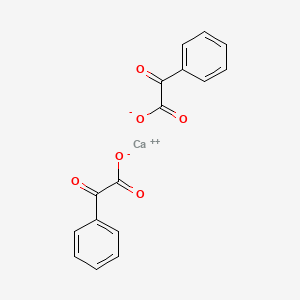
Calcium phenylglyoxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium phenylglyoxylate is a chemical compound with the molecular formula 2C₈H₅O₃·CaThis compound is characterized by its achiral nature and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium phenylglyoxylate can be synthesized through the reaction of phenylglyoxylic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving phenylglyoxylic acid in water or an appropriate solvent, followed by the addition of calcium hydroxide or calcium carbonate. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Calcium phenylglyoxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoylformic acid.
Reduction: It can be reduced to form mandelic acid.
Substitution: It can undergo nucleophilic substitution reactions with suitable nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles such as amines or alcohols under basic or acidic conditions
Major Products Formed
Oxidation: Benzoylformic acid.
Reduction: Mandelic acid.
Substitution: Corresponding substituted phenylglyoxylates
Scientific Research Applications
Calcium phenylglyoxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of calcium phenylglyoxylate involves its interaction with specific molecular targets and pathways. It can act as a chelating agent, binding to metal ions and affecting their availability and activity in biological systems. Additionally, it may influence signal transduction pathways by modulating the activity of enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Similar Compounds
Phenylglyoxylic acid: The parent compound of calcium phenylglyoxylate, known for its use in organic synthesis.
Mandelic acid: A reduction product of phenylglyoxylic acid, used in pharmaceuticals and cosmetics.
Benzoylformic acid: Another name for phenylglyoxylic acid, used in various chemical reactions .
Uniqueness
This compound is unique due to its calcium salt form, which imparts distinct properties such as increased stability and solubility compared to its parent compound, phenylglyoxylic acid. This makes it suitable for specific applications where these properties are advantageous .
Properties
CAS No. |
52009-50-4 |
|---|---|
Molecular Formula |
C16H10CaO6 |
Molecular Weight |
338.32 g/mol |
IUPAC Name |
calcium;2-oxo-2-phenylacetate |
InChI |
InChI=1S/2C8H6O3.Ca/c2*9-7(8(10)11)6-4-2-1-3-5-6;/h2*1-5H,(H,10,11);/q;;+2/p-2 |
InChI Key |
ANCMHDZMDGOGAX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)[O-].C1=CC=C(C=C1)C(=O)C(=O)[O-].[Ca+2] |
Related CAS |
611-73-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


